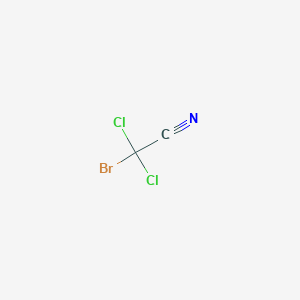

Bromodichloroacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-2,2-dichloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrCl2N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJVVCPVQOCPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021508 | |

| Record name | Bromodichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60523-73-1 | |

| Record name | Bromodichloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Formation Pathways of Bromodichloroacetonitrile in Chlorinated Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathways of bromodichloroacetonitrile (BDCAN), a nitrogenous disinfection byproduct (DBP) of concern in chlorinated drinking water. This document details the precursor compounds, reaction mechanisms, influencing factors, quantitative formation data, and the experimental protocols used to study these processes.

Introduction

Chlorination is a vital process for disinfecting drinking water and mitigating the spread of waterborne diseases. However, the reaction of chlorine with naturally present organic and inorganic matter can lead to the formation of a wide array of disinfection byproducts (DBPs). Among these, nitrogenous DBPs (N-DBPs) are of increasing concern due to their generally higher toxicity compared to their carbonaceous counterparts. This compound (CHClBrCN), a member of the haloacetonitrile (HAN) class of N-DBPs, is formed when bromide is present in the source water during chlorination. Understanding the formation pathways of BDCAN is crucial for developing effective strategies to minimize its presence in treated water and ensure public health.

Precursors of this compound

The formation of BDCAN is contingent on the presence of specific organic nitrogen precursors in the source water. The primary precursors include:

-

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. The humic and fulvic acid fractions of NOM are significant contributors to DBP formation.[1]

-

Amino Acids: As fundamental components of proteins, amino acids are ubiquitous in natural waters, originating from biological processes. Specific amino acids, such as aspartic acid and tryptophan , have been identified as potent precursors to haloacetonitriles.[1][2][3]

-

Algae: Algal blooms can release significant amounts of organic matter, including amino acids and proteins, which serve as precursors for HAN formation.[1]

Core Formation Pathways

The formation of this compound is a multi-step process involving the reaction of chlorine and bromine with organic nitrogen precursors. The presence of bromide (Br⁻) in the source water is a critical factor, as it is oxidized by chlorine (hypochlorous acid, HOCl) to form hypobromous acid (HOBr), a more reactive halogenating agent.

General Reaction Scheme:

-

Oxidation of Bromide: Hypochlorous acid rapidly oxidizes bromide ions to hypobromous acid. HOCl + Br⁻ → HOBr + Cl⁻

-

Reaction with Precursors: Both HOCl and HOBr then react with organic nitrogen precursors. Due to its higher reactivity, HOBr preferentially participates in reactions, leading to the formation of brominated intermediates.

Formation from Amino Acids (e.g., Aspartic Acid):

Experimental studies have shown that the chlorination of amino acids like aspartic acid can lead to the formation of dichloroacetonitrile (B150184) (DCAN).[3] The formation of BDCAN follows a similar pathway, with the incorporation of bromine. The proposed mechanism involves several key steps:[3]

-

N-Chlorination/N-Bromination: The amino group of the amino acid is halogenated by HOCl and/or HOBr to form N-haloamines.

-

Decarboxylation: The N-haloamino acid undergoes decarboxylation.

-

Oxidation and Halogenation: Further oxidation and halogenation reactions occur on the carbon backbone.

-

Nitrile Formation: The molecule rearranges to form the nitrile group.

-

Halogenation of the α-carbon: The carbon adjacent to the nitrile group is subsequently chlorinated and brominated to yield this compound.

The following diagram illustrates a plausible pathway for the formation of haloacetonitriles from an amino acid precursor.

Factors Influencing Formation

Several physicochemical parameters significantly influence the formation and concentration of BDCAN in chlorinated water.

-

Bromide Concentration: Higher bromide concentrations in the source water lead to a greater formation of brominated DBPs, including BDCAN, and a shift in speciation from chlorinated to brominated analogues.[4]

-

pH: The formation of haloacetonitriles is generally favored at lower pH values. However, the stability of HANs decreases at higher pH due to base-catalyzed hydrolysis.[3]

-

Chlorine Dose: An increase in the chlorine dose generally leads to an increased formation of BDCAN, up to a certain point where degradation may occur.[3]

-

Temperature: Higher temperatures can increase the rate of BDCAN formation.[3]

-

Reaction Time: The concentration of BDCAN can increase with reaction time, although prolonged contact with a high chlorine residual can also lead to its degradation.

-

Precursor Type and Concentration: The specific type and concentration of organic nitrogen precursors will directly impact the yield of BDCAN.

Quantitative Data on this compound Formation

The formation of BDCAN is highly variable and depends on the specific water quality and treatment conditions. The following tables summarize quantitative data from various studies.

| Precursor | Bromide (µg/L) | pH | Chlorine Dose (mg/L) | Temp (°C) | Reaction Time (hr) | BDCAN Yield/Conc. | Reference |

| Aspartic Acid | Varies | 6-9 | Varies | 10-30 | 24 | Formation increases with chlorine dose; complex pH dependence | [3] |

| Tryptophan | Varies | 7 | 10:1 (Cl:N molar ratio) | 25 | 24 | Significant HAN formation, with indole (B1671886) moiety contributing | (Based on similar studies) |

| Natural Water | Ambient | 7.8 | To maintain 1±0.4 mg/L residual | 20 | 24 | Varies significantly with source water characteristics | [5] |

| Natural Water | 300 (spiked) | 7.8 | To maintain 1±0.4 mg/L residual | 20 | 24 | Increased formation of Br-HANs compared to ambient | [5] |

Note: This table is a representative summary. Specific yields can vary greatly.

Experimental Protocols

The study of BDCAN formation involves controlled laboratory experiments to simulate drinking water disinfection processes. Key experimental protocols include the Uniform Formation Conditions (UFC) test and analytical methods for quantification.

Uniform Formation Conditions (UFC) Test

The UFC test is a standardized protocol to assess the potential for a water sample to form DBPs under controlled conditions, allowing for comparison across different water sources.[5][6]

Detailed Methodology:

-

Sample Preparation:

-

Collect a representative water sample.

-

Buffer the sample to a specific pH, typically 7.8 ± 0.2, using a 10 mM phosphate (B84403) buffer.[5]

-

-

Chlorination:

-

Determine the chlorine demand of the water sample in preliminary tests.

-

Add a predetermined dose of a stock sodium hypochlorite (B82951) solution to achieve a free chlorine residual of 1.0 ± 0.4 mg/L after a 24-hour incubation period.[5]

-

-

Incubation:

-

Store the chlorinated sample in amber glass bottles with no headspace to prevent volatilization and photodegradation.

-

Incubate at a constant temperature of 20.0 ± 1.0 °C for 24 ± 1 hours.[5]

-

-

Quenching:

-

After the incubation period, quench the residual chlorine to halt further DBP formation. A common quenching agent is ascorbic acid.

-

-

Analysis:

-

Analyze the quenched sample for BDCAN and other target DBPs using an appropriate analytical method (see Section 6.2).

-

The following diagram outlines the workflow for a Uniform Formation Conditions test.

Analytical Method: Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

This method is commonly used for the analysis of haloacetonitriles in water samples.

Detailed Methodology:

-

Sample Preparation and Extraction:

-

Transfer a 50 mL aliquot of the quenched water sample to a separatory funnel.

-

Add a salting agent (e.g., sodium sulfate) to increase the extraction efficiency.

-

Add an internal standard (e.g., 1,2-dibromopropane) for quantification.[3]

-

Add 3 mL of a suitable organic solvent, such as methyl-tert-butyl ether (MTBE).[3]

-

Shake the funnel vigorously for approximately 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Collect the organic layer (top layer with MTBE) containing the extracted haloacetonitriles.

-

-

Analysis by GC-MS:

-

Inject a small volume (e.g., 1-2 µL) of the extract into the gas chromatograph-mass spectrometer.

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 200-250 °C.

-

Oven Program: Start at a low temperature (e.g., 35-45 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 200-250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions for BDCAN and other target analytes.

-

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the concentration of BDCAN in the sample by comparing its peak area to the internal standard and the calibration curve.

-

The following diagram illustrates the analytical workflow for BDCAN analysis.

Conclusion

The formation of this compound in chlorinated water is a complex process influenced by a variety of factors, including the nature of organic precursors, the concentration of bromide, and water treatment operational parameters. Amino acids and other components of natural organic matter are significant precursors. The presence of bromide leads to the formation of more reactive hypobromous acid, which readily incorporates into the organic precursors, leading to the formation of BDCAN and other brominated disinfection byproducts.

Effective control of BDCAN in drinking water requires a multi-faceted approach, including precursor removal through optimized coagulation and filtration, and careful management of disinfection practices, particularly in waters with elevated bromide levels. Continued research into the specific reaction mechanisms and the development of advanced analytical techniques will further enhance our ability to monitor and mitigate the formation of these and other potentially harmful disinfection byproducts.

References

- 1. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Aspartic Acid Generated in the Process of Chlorination Disinfection By-product Dichloroacetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of bromide on the formation and transformation of disinfection by-products during chlorination and chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.alquds.edu [dspace.alquds.edu]

- 6. Estimation of haloacetonitriles formation in water: Uniform formation conditions versus formation potential tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromodichloroacetonitrile Precursors in Wastewater Treatment: An In-depth Technical Guide

Executive Summary

The formation of disinfection byproducts (DBPs) in wastewater treatment is a significant concern for water reuse and environmental discharge. Bromodichloroacetonitrile (BDCAN) is a nitrogenous DBP of particular interest due to its potential health risks. This technical guide provides a comprehensive overview of the precursors to BDCAN in wastewater, the chemical pathways leading to its formation during disinfection, and the analytical methods for its detection and quantification. Detailed experimental protocols and quantitative data are presented to support research and development in this critical area.

Introduction to this compound (BDCAN) and its Precursors

This compound is a member of the haloacetonitrile (HAN) class of DBPs, which are formed when disinfectants like chlorine react with organic and inorganic matter present in water.[1] Wastewater effluents are a significant source of DBP precursors due to their high content of dissolved organic nitrogen (DON) and organic carbon.[2] The presence of bromide in wastewater is a critical factor that leads to the formation of brominated DBPs, which are often more toxic than their chlorinated counterparts.[3]

The primary precursors of BDCAN in wastewater can be broadly categorized as:

-

Amino Acids: As fundamental components of proteins and biological materials, amino acids are abundant in wastewater. Specific amino acids, such as aspartic acid, asparagine, tryptophan, tyrosine, and histidine, have been identified as potent precursors to HANs.[3]

-

Dissolved Organic Nitrogen (DON): This complex mixture of nitrogen-containing organic compounds, beyond free amino acids, contributes significantly to the formation of nitrogenous DBPs (N-DBPs).[4]

-

Natural Organic Matter (NOM) and Effluent Organic Matter (EfOM): While NOM is the primary precursor in drinking water, the organic matter in wastewater effluent (EfOM) has distinct characteristics. EfOM often has a lower specific UV absorbance (SUVA) but can be highly reactive in forming N-DBPs. Low molecular weight fractions of this organic matter are particularly important precursors.[5]

-

Inorganic Precursors (Bromide): The presence of bromide ions (Br-) is essential for the formation of BDCAN. Chlorine oxidizes bromide to hypobromous acid (HOBr), a powerful halogenating agent that readily reacts with organic precursors.[1]

Quantitative Analysis of BDCAN Precursors and Formation Potential

The formation of BDCAN is influenced by the concentration and reactivity of its precursors, as well as disinfection conditions. The following tables summarize quantitative data from various studies on the formation of haloacetonitriles from different precursors.

Table 1: Haloacetonitrile (HAN) Formation from Amino Acid Precursors

| Amino Acid Precursor | Disinfectant | Bromide Concentration | Dichloroacetonitrile (DCAN) Yield (µg/mg precursor) | Dibromoacetonitrile (DBAN) Yield (µg/mg precursor) | Bromochloroacetonitrile (BCAN) Yield (µg/mg precursor) | Reference |

| Aspartic Acid | Chlorine | Varied | Data not specified | Data not specified | Data not specified | [3] |

| Asparagine | Chlorine | Varied | Data not specified | Data not specified | Data not specified | [3] |

| Tryptophan | Chlorine | Varied | Data not specified | Data not specified | Data not specified | [3] |

| Tyrosine | Chlorine | Varied | Data not specified | Data not specified | Data not specified | [3] |

| Histidine | Chlorine | Varied | Data not specified | Data not specified | Data not specified | [3] |

Note: Specific yield data for BDCAN from individual amino acids is often reported as part of total HANs. Further research is needed to isolate the specific BDCAN formation potential of each precursor.

Table 2: Haloacetonitrile (HAN) Concentrations in Wastewater Effluents under Different Disinfection Conditions

| Wastewater Effluent Source | Disinfection Condition | Dichloroacetonitrile (DCAN) (µg/L) | Dibromoacetonitrile (DBAN) (µg/L) | Bromochloroacetonitrile (BCAN) (µg/L) | Reference |

| Wastewater Effluent 1 | UFC (Chlorination) | ~2.5 | ~1.0 | ~1.5 | [6] |

| Wastewater Effluent 2 | UFC (Chlorination) | ~1.8 | ~0.8 | ~1.2 | [6] |

| Wastewater Effluent 3 | UFC (Chlorination) | ~1.2 | ~0.5 | ~0.8 | [6] |

| Secondary Effluent | Chlorination (pH 5.5) | ~12 | ~4 | ~8 | [7] |

| Secondary Effluent | Chloramination (pH 8.5) | <1 | <1 | <1 | [7] |

Chemical Pathways of BDCAN Formation

The formation of BDCAN from amino acid precursors in the presence of chlorine and bromide is a multi-step process. A key proposed mechanism involves the formation and subsequent decay of organic bromamines.[8][9]

Caption: Proposed reaction pathway for BDCAN formation from amino acid precursors.

Experimental Protocols

Uniform Formation Conditions (UFC) Test for Haloacetonitriles

The UFC test is designed to provide a more realistic assessment of DBP formation in distribution systems compared to formation potential (FP) tests, especially for less stable compounds like HANs.[6][10]

Objective: To determine the formation of haloacetonitriles under standardized conditions that simulate a water distribution system.

Materials:

-

Phosphate (B84403) buffer (10 mM)

-

Chlorine stock solution (sodium hypochlorite)

-

Ammonium (B1175870) chloride (for quenching)

-

Methyl tert-butyl ether (MTBE) (for extraction)

-

Glass vials with PTFE-lined septa

-

Shaker table

-

Gas chromatograph with electron capture detector (GC-ECD)

Procedure:

-

Sample Preparation: Collect wastewater samples and filter if necessary. Adjust the pH to 7.8 ± 0.2 using the 10 mM phosphate buffer.

-

Chlorine Demand Test: Conduct a preliminary chlorine demand test on each water sample to determine the chlorine dose required to maintain a free chlorine residual of 1.0 ± 0.4 mg/L after 24 hours.

-

Dosing: Spike the buffered water samples with the predetermined dose of chlorine stock solution.

-

Incubation: Incubate the samples in the dark at 20.0 ± 1.0 °C for 24 ± 1 hour.

-

Quenching: After the incubation period, quench the reaction by adding ammonium chloride.

-

Extraction: Extract the haloacetonitriles from the aqueous sample using MTBE. A common procedure is to add 3 mL of MTBE to a 50 mL sample in a vial, and then shake vigorously.

-

Analysis: Analyze the MTBE extract using a GC-ECD according to EPA Method 551.1.

Analysis of Haloacetonitriles by EPA Method 551.1

EPA Method 551.1 is a standard procedure for the determination of various disinfection byproducts, including haloacetonitriles, in water.[11]

Objective: To quantify the concentration of this compound and other haloacetonitriles in a water sample extract.

Instrumentation:

-

Gas chromatograph (GC) equipped with a fused silica (B1680970) capillary column and a linearized electron capture detector (ECD).

Procedure:

-

Sample Injection: Inject a small volume (typically 2 µL) of the MTBE extract into the GC.

-

Chromatographic Separation: The different haloacetonitriles are separated based on their boiling points and interactions with the capillary column.

-

Detection: The electron capture detector provides a sensitive and selective response to halogenated compounds.

-

Quantification: Use a procedural standard calibration to quantify the concentration of each analyte. This involves preparing and analyzing a series of calibration standards in the same manner as the samples.

Experimental and Analytical Workflows

The following diagram illustrates a typical workflow for the investigation of BDCAN precursors in wastewater.

Caption: Workflow for BDCAN precursor analysis in wastewater.

Conclusion and Future Directions

The formation of this compound in wastewater treatment is a complex process influenced by the nature and concentration of organic and inorganic precursors, as well as the specific disinfection conditions employed. Amino acids and other dissolved organic nitrogen compounds are key precursors, and the presence of bromide is a critical factor in the formation of this and other brominated DBPs.

Future research should focus on:

-

The identification and quantification of a wider range of specific BDCAN precursors in various types of wastewater.

-

The development of more detailed kinetic models to predict BDCAN formation under different treatment scenarios.

-

The evaluation and optimization of advanced treatment technologies for the effective removal of BDCAN precursors.

This technical guide provides a foundational understanding of BDCAN precursors in wastewater and serves as a resource for researchers and professionals working to mitigate the formation of these harmful disinfection byproducts.

References

- 1. Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]

- 3. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. dspace.alquds.edu [dspace.alquds.edu]

- 6. dspace.alquds.edu [dspace.alquds.edu]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced formation of haloacetonitriles during chlorination with bromide: Unveiling the important roles of organic bromamines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Estimation of haloacetonitriles formation in water: Uniform formation conditions versus formation potential tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NEMI Method Summary - 551.1 [nemi.gov]

- 11. Formation of Bromate and Halogenated Disinfection Byproducts during Chlorination of Bromide-Containing Waters in the Presence of Dissolved Organic Matter and CuO - PubMed [pubmed.ncbi.nlm.nih.gov]

"Bromodichloroacetonitrile" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodichloroacetonitrile (BDCAN) is a halogenated aliphatic nitrile with the chemical formula C₂HBrClN. It is primarily known as a disinfection byproduct (DBP) formed during the chlorination of water containing natural organic matter. This document provides an in-depth technical overview of the chemical properties, structure, and relevant experimental data for this compound, catering to a scientific audience. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, interpretation of its spectroscopic data, and an exploration of its biological implications, particularly its mechanism of toxicity related to DNA damage and repair pathways.

Chemical Structure and Identification

This compound is a chiral molecule featuring a carbon atom bonded to a bromine atom, a chlorine atom, a cyano group, and a hydrogen atom.

| Identifier | Value |

| IUPAC Name | 2-bromo-2-chloroacetonitrile |

| CAS Number | 83463-62-1[1] |

| Molecular Formula | C₂HBrClN[1] |

| Molecular Weight | 154.39 g/mol [1] |

| SMILES | C(#N)C(Cl)Br[1] |

| InChI | InChI=1S/C2HBrClN/c3-2(4)1-5/h2H[1] |

| Synonyms | Bromochloroacetonitrile, Bromochloromethyl cyanide |

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Boiling Point | 138-140 °C | --INVALID-LINK-- |

| 125-130 °C | --INVALID-LINK-- | |

| Density | 1.68 g/cm³ | --INVALID-LINK-- |

| Solubility | Slightly soluble in water | --INVALID-LINK-- |

| Melting Point | Not available |

Note: Discrepancies in reported boiling points may be due to different experimental conditions or purities.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

ClCH₂CN + NaBr → BrCH₂CN + NaCl

General Procedure (adapted from bromoacetonitrile (B46782) synthesis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetonitrile (B46850) in a suitable solvent such as acetonitrile (B52724).

-

Addition of Reagents: Add sodium bromide (NaBr) and a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) or an iodine-containing catalyst (e.g., sodium iodide) to the solution.[2] The use of an iodine catalyst has been shown to improve reaction yield.[2]

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours.[2] The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (sodium chloride) and wash it with a small amount of the solvent.

-

Purification: The filtrate, containing the crude brominated acetonitrile product, can be purified by fractional distillation under reduced pressure to obtain the desired this compound.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound, likely starting from dichloroacetonitrile (B150184) and a brominating agent.

Analytical Methods

A common method for the analysis of this compound in water samples is EPA Method 551.1, which utilizes gas chromatography with an electron capture detector (GC-ECD).

-

Sample Preparation: Liquid-liquid extraction of the water sample with a suitable solvent like methyl tert-butyl ether (MTBE).

-

GC Column: A capillary column, such as a DB-624 (30m x 0.32mm, 1.8µm film thickness), is suitable for separation.[2]

-

Temperature Program: An initial column temperature of 50°C, ramped to 200°C at a rate of 10°C/min, and held for 10 minutes.[2]

-

Injector and Detector Temperatures: Injector at 200°C and detector at 220°C.[2]

-

Detection: Electron Capture Detector (ECD).

LC-MS/MS provides a sensitive and selective method for the determination of haloacetonitriles.

-

Chromatography: Reversed-phase liquid chromatography.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a single peak for the methine proton (-CHBrCl). The chemical shift of this proton will be influenced by the electronegativity of the attached bromine and chlorine atoms, likely appearing in the downfield region. For comparison, the singlet for the two protons in bromoacetonitrile appears at approximately 3.78 ppm in CDCl₃.[2]

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit two signals: one for the carbon of the nitrile group (-C≡N) and another for the halogenated methine carbon (-CHBrCl). The chemical shift of the methine carbon will be significantly downfield due to the deshielding effect of the two halogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C-H stretch: A weak to medium absorption band around 2900-3000 cm⁻¹.

-

C≡N stretch (nitrile): A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

-

C-Cl stretch: A strong absorption band in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-Br stretch: A strong absorption band in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, the molecular ion peak will appear as a cluster of peaks reflecting the isotopic distribution of these halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).

Expected Fragmentation Pattern:

-

Loss of Br: A significant fragment will likely correspond to the loss of a bromine radical, [M-Br]⁺.

-

Loss of Cl: Another prominent fragment will be due to the loss of a chlorine radical, [M-Cl]⁺.

-

Loss of CN: Fragmentation involving the loss of the cyanide radical, [M-CN]⁺, may also be observed.

-

Loss of H: Loss of a hydrogen atom to form [M-H]⁺.

-

Halogen ions: Peaks corresponding to Br⁺ and Cl⁺ may also be present.

Biological Activity and Toxicology

This compound is recognized as a mutagenic and genotoxic compound.[1] Its toxicity is primarily associated with its ability to induce DNA damage.

Metabolism and Detoxification

When ingested, haloacetonitriles like this compound are metabolized to cyanide.[1] This cyanide is then detoxified in the body by the enzyme rhodanese, which converts it to the less toxic thiocyanate, which is subsequently excreted in the urine.[1] Another important detoxification pathway involves conjugation with glutathione (B108866) (GSH), a key cellular antioxidant.[3][4] This process, often catalyzed by glutathione S-transferases (GSTs), makes the compound more water-soluble and facilitates its elimination from the body.[5][6]

Mechanism of Genotoxicity: Inhibition of Nucleotide Excision Repair

Recent studies on the related compound dibromoacetonitrile (B109444) (DBAN) have shed light on the mechanism of genotoxicity of haloacetonitriles. DBAN has been shown to inhibit the Nucleotide Excision Repair (NER) pathway, a crucial DNA repair mechanism for removing bulky DNA lesions. The inhibition occurs by preventing the recruitment of key NER proteins, specifically Transcription Factor IIH (TFIIH) and Xeroderma Pigmentosum Complementation Group G (XPG), to the site of DNA damage.

Below is a logical diagram illustrating the proposed mechanism of NER inhibition by haloacetonitriles.

References

- 1. Bromochloroacetonitrile | C2HBrClN | CID 55004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Method for preparing bromoacetonitrile from chloroacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 3. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of haloacetonitrile-induced gastrointestinal toxicity: interaction of dibromoacetonitrile with glutathione and glutathione-S-transferase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Glutathione in Detoxification: Understanding Its Benefits and Functions [infusalounge.com]

- 6. doctorsrecipes.com [doctorsrecipes.com]

Bromodichloroacetonitrile: A Technical Guide to its Environmental Occurrence and Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodichloroacetonitrile (BDCAN) is a nitrogenous disinfection byproduct (N-DBP) formed during the chlorination of water containing natural organic matter and bromide ions. As a member of the haloacetonitrile (HAN) chemical class, its presence in drinking water and other treated water systems is a subject of ongoing research due to potential human health and environmental effects. This technical guide provides a comprehensive overview of the environmental occurrence of BDCAN, its formation pathways, and its ultimate environmental fate through various degradation processes. It includes quantitative data, detailed experimental protocols for its analysis, and visualizations of key chemical and analytical pathways to support advanced research and risk assessment.

Environmental Occurrence

This compound is not known to occur naturally.[1] Its presence in the environment is almost exclusively as a byproduct of water disinfection processes. The primary route of its environmental release is as a constituent of potable water supplies.[2]

Formation in Water Disinfection

Halogenated acetonitriles, including BDCAN, are formed when disinfectants like chlorine react with naturally occurring organic matter (NOM) in raw water sources.[1][2][3] Key precursors for HAN formation include algae, humic and fulvic acids, and proteinaceous materials.[2][3]

The specific formation of brominated HANs, such as this compound, is contingent on the presence of bromide ions (Br⁻) in the source water.[2] During chlorination, chlorine can oxidize bromide to form hypobromous acid, which then reacts with NOM alongside chlorine to produce mixed bromo-chloro disinfection byproducts.[4] The speciation of the resulting HANs is influenced by factors such as the initial bromide concentration, temperature, and pH.[3] Generally, increasing temperature and decreasing pH are associated with higher concentrations of halogenated acetonitriles.[3]

Presence in Environmental Matrices

The primary environmental compartment for BDCAN is treated water. It has been detected in various types of water systems that utilize chlorine-based disinfection.

-

Drinking Water: BDCAN is frequently detected in chlorinated drinking water. Concentrations can vary significantly based on source water quality and treatment practices. For instance, in a study of ten cities in Ontario, Canada, bromochloroacetonitrile (B24974) (a related compound) was found at concentrations up to 1.8 µg/L.[2] Dibromoacetonitrile has been measured at levels up to 18 μg/L in drinking water.[1]

-

Swimming Pools: Due to the high levels of chlorine and organic matter from swimmers, BDCAN and other HANs have been detected in public swimming pool water.[1]

-

Surface and Groundwater: BDCAN is generally not found in raw, untreated water sources.[2] Its presence in surface or groundwater would typically indicate contamination from treated water discharges. Some monitoring programs include BDCAN as a parameter in groundwater monitoring wells.[5]

Quantitative Data on Occurrence

The following table summarizes reported concentrations of brominated haloacetonitriles in various water sources.

| Compound | Water Source | Concentration Range (µg/L) | Mean Concentration (µg/L) | Reference |

| Dibromoacetonitrile | Drinking Water | Up to 18 | Not specified | [1] |

| Bromochloroacetonitrile | Chlorinated Rhine Water | < 0.1 (before) to 3 (after) | Not specified | [2] |

| Dibromoacetonitrile | Chlorinated Rhine Water | < 0.1 (before) to 1 (after) | Not specified | [2] |

| Bromochloroacetonitrile | Drinking Water (Ontario, Canada) | Not Detected (<0.1) to 1.8 | Not specified | [2] |

| Bromochloroacetic acid | Finished Drinking Water | 1.3 to 18 | Not specified | [4] |

| Bromochloroacetic acid | Groundwater Systems (USA) | Not specified | 1.47 | [4] |

| Bromochloroacetic acid* | Surface Water Systems (USA) | Not specified | 3.61 | [4] |

Note: Bromochloroacetic acid is a hydrolysis product of BDCAN. Its presence can be indicative of the original formation of brominated HANs.

Environmental Fate and Transport

The fate of this compound in the environment is governed by a combination of abiotic and biotic degradation processes, as well as physical transport mechanisms.

Abiotic Degradation

Abiotic processes, particularly hydrolysis and photolysis, are significant degradation pathways for BDCAN.

-

Hydrolysis: This is a primary degradation mechanism for haloacetonitriles in water.[2] BDCAN hydrolyzes to form corresponding haloacetamides (bromodichloroacetamide), which can then further hydrolyze to haloacetic acids (bromodichloroacetic acid).[2] The rate of hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions (pH 8.0–8.5), which are common in water treatment plants.[2] For the related compound dibromoacetonitrile, hydrolysis losses within 10 days are approximately 5% at pH 6 and 20% at pH 8.[1]

-

Photolysis: Degradation by sunlight (photolysis) can also contribute to the removal of HANs from the environment, especially in sunlit surface waters.[6] Studies on related compounds like bromoxynil (B128292) have determined quantum yields in water, which allows for the estimation of environmental half-lives with respect to direct irradiation.[6] Advanced oxidation processes using UV in combination with persulfate (UV/PS) have been shown to be effective in degrading chloroacetonitriles, and similar principles would apply to BDCAN.[7][8]

Biotic Degradation

Microbial action can also play a role in the degradation of organonitrile compounds. While specific pathways for BDCAN are not extensively detailed, general mechanisms for nitrile degradation are known. Microorganisms can utilize two main enzymatic pathways:

-

Nitrile Hydratase and Amidase: A two-step pathway where the nitrile is first converted to an amide (e.g., bromodichloroacetamide) by nitrile hydratase, followed by the conversion of the amide to a carboxylic acid (bromodichloroacetic acid) and ammonia (B1221849) by an amidase.[9]

-

Nitrilase: A single-step pathway where a nitrilase enzyme directly hydrolyzes the nitrile to a carboxylic acid and ammonia.[9]

The presence of adapted microbial consortia in wastewater treatment plants or natural water bodies could facilitate the breakdown of BDCAN.[9]

Environmental Transport

Environmental transport refers to the movement of a contaminant through and between different environmental media (air, water, soil).[10] For BDCAN, transport is primarily within the aqueous phase. Its relatively low volatility suggests that significant partitioning to the atmosphere from water is unlikely under normal environmental conditions. Sorption to soil or sediment particles may occur, but its extent will depend on the organic carbon content of the solids and the compound's specific physicochemical properties.[11][12]

Experimental Protocols

Accurate quantification of this compound in environmental samples requires rigorous protocols for sample handling, extraction, and analysis.

Sample Collection and Preservation

Objective: To collect and preserve a water sample for haloacetonitrile analysis, preventing further DBP formation and degradation.

Materials:

-

40 mL amber glass vials with PTFE-lined screw caps.

-

Dechlorinating agent (e.g., ammonium (B1175870) chloride, sodium thiosulfate, or ascorbic acid).[13]

-

Acid for preservation (e.g., hydrochloric acid).

-

Refrigerator or cooler with ice.

Procedure:

-

Pre-treatment of Vials: Add the dechlorinating agent to the sample vials before shipment to the field. For example, add 4 mg of ammonium chloride per 40 mL vial.[13]

-

Sample Collection: Open the tap and allow the water to run for 2-3 minutes to flush the line. Reduce the flow to minimize aeration. Fill the vial to just overflowing, ensuring no air bubbles are trapped.

-

Preservation: For many DBPs, acidification is required for storage stability.[13] If required by the specific method (e.g., EPA 551.1), add the specified amount of acid to reduce the pH.

-

Storage: Immediately cap the vial, invert several times to mix, and store at ≤6 °C, protected from light, until extraction.

Analytical Method: Liquid-Liquid Extraction and GC-ECD

This protocol is based on the principles of U.S. EPA Method 551.1 for the determination of chlorination disinfection byproducts in water.

Objective: To extract, identify, and quantify BDCAN from a water sample.

Equipment:

-

Gas Chromatograph (GC) with a linearized Electron Capture Detector (ECD).[14]

-

Fused silica (B1680970) capillary column.

-

Autosampler.

-

Extraction vials and solvent (e.g., methyl-tert-butyl ether - MTBE).[13]

Procedure:

-

Sample Preparation: Allow samples and standards to reach room temperature.

-

Extraction:

-

To a 35 mL sample aliquot, add a salting agent (e.g., sodium sulfate) if required by the method to enhance extraction efficiency.

-

Add 2 mL of MTBE.[13]

-

Cap and shake vigorously for 1-2 minutes.

-

Let the phases separate. The MTBE layer, containing the analytes, will be on top.

-

-

Analysis:

-

Quantification and Quality Control:

-

Calibrate the instrument using aqueous calibration standards that are extracted and analyzed in the same manner as the samples.[13]

-

Run a Laboratory Reagent Blank (LRB) to check for contamination.[13]

-

Run a Laboratory Fortified Blank (LFB) to assess accuracy and precision.[13]

-

Confirmation of analyte identity can be achieved using a second, dissimilar GC column or by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

-

Conclusion

This compound is an environmentally relevant disinfection byproduct formed during water chlorination in the presence of bromide and natural organic matter. Its primary occurrence is in treated drinking water and swimming pools. The environmental fate of BDCAN is dominated by abiotic degradation, particularly pH-dependent hydrolysis, which transforms it into bromodichloroacetamide and subsequently bromodichloroacetic acid. Photolysis and biotic degradation also contribute to its removal from aquatic systems. Understanding these formation and fate pathways is critical for water treatment professionals aiming to minimize DBP formation and for researchers assessing the environmental and health risks associated with these compounds. Standardized analytical methods, such as GC-ECD, provide the necessary tools for accurate monitoring and further research into the behavior of this compound in the environment.

References

- 1. DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. who.int [who.int]

- 4. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. circabc.europa.eu [circabc.europa.eu]

- 6. Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.dps.ny.gov [documents.dps.ny.gov]

- 13. edgeanalytical.com [edgeanalytical.com]

- 14. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bromodichloroacetonitrile: A Technical Guide to the Mechanisms of Genotoxicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodichloroacetonitrile (BDCAN) is a prevalent nitrogenous disinfection byproduct found in chlorinated water, raising toxicological concerns due to its potential carcinogenicity. This technical guide provides an in-depth examination of the molecular mechanisms underlying BDCAN-induced genotoxicity. The core mechanisms involve metabolic activation, induction of oxidative stress, and subsequent DNA damage, leading to chromosomal aberrations. This document summarizes the current scientific understanding, presents illustrative quantitative data, details key experimental protocols, and provides visual diagrams of the pertinent biological pathways and experimental workflows to support research and development efforts in this field.

Introduction

The chlorination of water supplies is a critical public health measure that significantly reduces the incidence of waterborne diseases. However, this process leads to the formation of a complex mixture of disinfection byproducts (DBPs), some of which have been identified as potentially harmful to human health. This compound (BDCAN) is a member of the haloacetonitrile class of DBPs and is frequently detected in treated drinking water. Toxicological studies have indicated that BDCAN is genotoxic, suggesting a potential for carcinogenicity. A thorough understanding of its genotoxic mechanisms is paramount for accurate risk assessment and the development of strategies to mitigate its potential health effects.

Core Mechanisms of Genotoxicity

The genotoxicity of this compound is a multi-faceted process initiated by its metabolic activation into reactive species. These intermediates can induce cellular damage through several interconnected pathways, primarily oxidative stress and direct DNA adduction, culminating in DNA damage and chromosomal instability.

Metabolic Activation

The genotoxicity of BDCAN is not believed to be exerted by the parent molecule itself but rather through its metabolic conversion to reactive intermediates. This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1. The metabolism of BDCAN can lead to the formation of reactive oxygen species (ROS) and electrophilic intermediates capable of interacting with cellular macromolecules.

Oxidative Stress

A primary mechanism of BDCAN-induced genotoxicity is the induction of oxidative stress. The metabolic processing of BDCAN can lead to an overproduction of ROS, such as superoxide (B77818) anions and hydroxyl radicals. This surge in ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This imbalance results in damage to cellular components, including lipids, proteins, and, most critically, DNA. Oxidative stress can lead to the formation of oxidized DNA bases, with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) being a key biomarker of this type of damage.

DNA Damage and Adduct Formation

Reactive metabolites of BDCAN are electrophilic and can directly bind to nucleophilic sites on DNA, forming DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription. Furthermore, the oxidative stress induced by BDCAN can cause single- and double-strand breaks in the DNA backbone. If not properly repaired, these forms of DNA damage can be mutagenic.

Chromosomal Aberrations

The accumulation of unrepaired or misrepaired DNA damage can lead to larger-scale genomic alterations known as chromosomal aberrations. These can manifest as chromosome breaks, rearrangements, or the loss of entire chromosomes. A common method for detecting such damage is the micronucleus assay, which identifies small, extranuclear bodies containing chromosome fragments or whole chromosomes that have been lost during cell division. The presence of micronuclei is a hallmark of genotoxic exposure and genomic instability.

Data Presentation

Table 1: Illustrative In Vitro Genotoxicity Data for a Haloacetonitrile

| Cell Line | Endpoint | Concentration Range (µM) | Observed Effect |

| CHO (Chinese Hamster Ovary) | Chromosomal Aberrations | 10 - 200 | Dose-dependent increase in the percentage of aberrant cells. |

| Human Lymphocytes | Micronuclei Formation | 50 - 500 | Significant increase in the frequency of micronucleated binucleated cells. |

| HepG2 (Human Hepatoma) | DNA Strand Breaks (Comet Assay) | 25 - 400 | Concentration-dependent increase in % Tail DNA. |

Table 2: Illustrative In Vivo Genotoxicity Data for a Haloacetonitrile

| Animal Model | Route of Administration | Dose Range (mg/kg/day) | Tissue | Endpoint | Observed Effect |

| Mouse | Oral Gavage | 10 - 100 | Bone Marrow | Micronuclei Formation | Significant increase in the frequency of micronucleated polychromatic erythrocytes. |

| Rat | Drinking Water | 5 - 50 | Liver | Oxidative DNA Damage (8-OHdG levels) | Dose-dependent increase in 8-OHdG levels. |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the genotoxicity of chemical compounds like this compound.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is a widely used test for the detection of chromosomal damage.

-

Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., CHO, HepG2) are cultured in appropriate media.

-

Exposure: Cells are treated with a range of concentrations of the test substance (e.g., BDCAN) and with positive and negative controls, both with and without an exogenous metabolic activation system (S9 fraction).

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Harvesting and Slide Preparation: After an appropriate incubation period, cells are harvested, subjected to hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.

-

Staining: Slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is calculated.

-

Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the negative control.

In Vivo Alkaline Comet Assay (OECD 489)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Animal Dosing: Animals (typically rodents) are administered the test substance (e.g., BDCAN) via an appropriate route (e.g., oral gavage, drinking water) for a defined period. A vehicle control and a positive control group are included.

-

Tissue Collection and Cell Suspension Preparation: At the end of the exposure period, target tissues (e.g., liver, kidney) are collected, and single-cell suspensions are prepared.

-

Embedding Cells in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Gold).

-

Visualization and Scoring: Slides are examined using a fluorescence microscope. The extent of DNA migration (the "comet tail") is quantified using image analysis software, typically by measuring the percentage of DNA in the tail (% Tail DNA).

-

Data Analysis: Statistical analysis is used to compare the extent of DNA damage in the treated groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mechanism of this compound genotoxicity.

Experimental Workflows

Caption: Workflow for the In Vitro Micronucleus Assay.

Caption: Workflow for the In Vivo Alkaline Comet Assay.

Conclusion

The available scientific evidence strongly supports the classification of this compound as a genotoxic compound. Its mechanism of action is primarily driven by metabolic activation to reactive species that induce oxidative stress and form DNA adducts. These initial molecular events lead to DNA strand breaks and chromosomal aberrations, which are key events in carcinogenesis. While the qualitative aspects of BDCAN's genotoxicity are well-supported, a notable gap exists in the public availability of comprehensive quantitative dose-response data. Further research to generate such data is crucial for refining risk assessments and establishing safe exposure limits for this prevalent drinking water disinfectant byproduct. The methodologies and mechanistic understanding presented in this guide provide a solid foundation for researchers and professionals working to address the challenges posed by BDCAN and other DBPs.

Bromodichloroacetonitrile (BDCAN) Cytotoxicity in Mammalian Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a nitrogenous disinfection byproduct (N-DBP) commonly found in chlorinated drinking water. As a member of the haloacetonitrile (HAN) class of compounds, BDCAN has garnered significant attention due to its potential cytotoxic and genotoxic effects on mammalian cells. Understanding the mechanisms underlying BDCAN-induced cytotoxicity is crucial for assessing its risk to human health and for the development of potential therapeutic strategies to mitigate its adverse effects. This technical guide provides a comprehensive overview of the current knowledge on BDCAN cytotoxicity, with a focus on quantitative data, detailed experimental protocols, and the key signaling pathways involved.

Data Presentation: Quantitative Cytotoxicity of this compound

The cytotoxicity of this compound has been evaluated in various mammalian cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a standard metric for quantifying cytotoxicity. The following tables summarize the available quantitative data for BDCAN and other haloacetonitriles.

Table 1: Chronic Cytotoxicity of this compound and Other Haloacetonitriles in Chinese Hamster Ovary (CHO) Cells [1]

| Compound | %C1/2 (µM)¹ |

| Dibromoacetonitrile (DBAN) | 2.8 |

| Iodoacetonitrile (IAN) | ~3 |

| Bromoacetonitrile (BAN) | ~3 |

| Bromochloroacetonitrile (BCAN) | Not explicitly stated, but ranked higher than DCAN |

| This compound (BDCAN) | Ranked lower than BCAN and higher than DCAN, CAN, and TCAN |

| Dichloroacetonitrile (DCAN) | ~100 |

| Chloroacetonitrile (CAN) | ~120 |

| Trichloroacetonitrile (TCAN) | 160 |

¹%C1/2 is the concentration that induces a 50% reduction in cell density as compared to the negative control, which is functionally equivalent to the IC50 value. Data is from a 72-hour exposure study.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Culture and Treatment

-

Cell Lines: Chinese Hamster Ovary (CHO), Human Hepatocellular Carcinoma (HepG2), and Human Breast Adenocarcinoma (MCF-7) cells are commonly used.

-

Culture Medium: The choice of medium depends on the cell line (e.g., Ham's F-12 for CHO, DMEM for HepG2 and MCF-7), typically supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

BDCAN Treatment: A stock solution of BDCAN is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The stock solution is then diluted in the culture medium to achieve the desired final concentrations for treatment. Control cells are treated with the same concentration of the vehicle (DMSO) as the highest BDCAN concentration used.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of BDCAN or vehicle control.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Nrf2 Luciferase Reporter Assay for Oxidative Stress

This assay measures the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key cellular defense mechanism against oxidative stress.

-

Materials:

-

Mammalian cell line stably or transiently transfected with an ARE-luciferase reporter construct.

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of BDCAN or a known Nrf2 activator (positive control) for a specified period (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS is a common mechanism of cytotoxicity. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used probe to measure intracellular ROS.

-

Materials:

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Culture cells in a 96-well plate or appropriate culture vessel.

-

Wash the cells with warm PBS or HBSS.

-

Load the cells with 10-20 µM DCFH-DA in PBS or HBSS and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells again to remove excess probe.

-

Treat the cells with BDCAN or a positive control (e.g., H2O2).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Caspase-3 Activity Assay for Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

-

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

Assay buffer

-

Microplate reader

-

-

Procedure:

-

Treat cells with BDCAN to induce apoptosis.

-

Harvest and lyse the cells according to the kit manufacturer's protocol.

-

Determine the protein concentration of the cell lysates.

-

Add an equal amount of protein from each sample to the wells of a 96-well plate.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.

-

Signaling Pathways in this compound Cytotoxicity

BDCAN-induced cytotoxicity is a complex process involving multiple interconnected signaling pathways. The primary mechanisms appear to be the induction of oxidative stress and the subsequent activation of apoptotic cell death.

Oxidative Stress and the Nrf2-ARE Pathway

BDCAN, like other haloacetonitriles, can react with cellular thiols, leading to the depletion of glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS). This redox imbalance triggers the activation of the Nrf2-ARE pathway as a cellular defense mechanism.

Caption: BDCAN-induced oxidative stress and the Nrf2-ARE signaling pathway.

Apoptosis Signaling Pathways

Prolonged or overwhelming oxidative stress induced by BDCAN can lead to programmed cell death, or apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved.

Caption: BDCAN-induced apoptosis via intrinsic and extrinsic pathways.

Conclusion

This compound exhibits significant cytotoxicity in mammalian cell lines, primarily through the induction of oxidative stress and subsequent apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the toxicological properties of BDCAN. A deeper understanding of the signaling pathways involved will be instrumental in developing strategies to mitigate the potential health risks associated with exposure to this and other disinfection byproducts. Future research should focus on obtaining more comprehensive cytotoxicity data across a wider range of human cell lines and further elucidating the intricate molecular mechanisms of BDCAN-induced cellular damage.

References

Technical Whitepaper: The Emergence of Bromodichloroacetonitrile as a Disinfection Byproduct

Audience: Researchers, scientists, and drug development professionals.

Abstract: The disinfection of drinking water is a critical public health measure that has virtually eliminated waterborne diseases in many parts of the world. However, the chemical disinfectants used, most commonly chlorine, can react with naturally occurring organic and inorganic matter in the source water to form a complex mixture of unintended chemical compounds known as disinfection byproducts (DBPs). This technical guide provides an in-depth examination of the discovery, formation, analysis, and toxicological significance of a specific nitrogenous DBP: bromodichloroacetonitrile. Quantitative data are summarized in structured tables, detailed experimental protocols are provided for key analytical methods, and critical pathways and workflows are visualized using Graphviz diagrams.

Introduction to Disinfection Byproducts (DBPs)

The practice of disinfecting drinking water, primarily through chlorination, has been a cornerstone of public health for over a century. While incredibly effective at inactivating pathogenic microorganisms, this process leads to the formation of DBPs.[1][2] The discovery of trihalomethanes (THMs) in chlorinated water in the 1970s marked the beginning of a new era in water quality research, shifting focus to the potential long-term health risks associated with chronic exposure to these chemical contaminants. Since then, over 700 DBPs have been identified, with many exhibiting cytotoxic, genotoxic, and carcinogenic properties.[1][2]

Among the various classes of DBPs, nitrogenous DBPs (N-DBPs) such as haloacetonitriles (HANs) are of increasing concern due to their generally higher toxicity compared to regulated carbonaceous DBPs like THMs and haloacetic acids (HAAs).[2] this compound is a member of the HAN family, which also includes dichloroacetonitrile, dibromoacetonitrile, and trichloroacetonitrile.[3]

Discovery and Formation of this compound

The identification of haloacetonitriles as DBPs emerged from research investigating the reaction of chlorine with natural organic matter (NOM) in water.[4][5][6] It was discovered that disinfectants react with nitrogen-containing organic precursors, such as amino acids, algae, and fulvic acids, to form HANs.[4][5][7]

Formation Pathways

The formation of this compound is contingent on the presence of bromide in the source water.[7] During chlorination, chlorine (in the form of hypochlorous acid, HOCl) oxidizes bromide ions (Br⁻) to form hypobromous acid (HOBr). Both HOCl and HOBr are powerful oxidizing and halogenating agents that react with nitrogenous NOM to produce a variety of halogenated byproducts. The speciation of the resulting HANs is heavily influenced by the bromide concentration; as bromide levels increase, a shift towards the formation of more brominated species, including this compound, is observed.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 4. cdn.who.int [cdn.who.int]

- 5. who.int [who.int]

- 6. DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Collection - Identification of New Drinking Water Disinfection Byproducts Formed in the Presence of Bromide - Environmental Science & Technology - Figshare [figshare.com]

- 9. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromodichloroacetonitrile in Drinking Water: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodichloroacetonitrile (BDCAN) is a nitrogenous disinfection byproduct (DBP) formed during the chemical disinfection of drinking water. Its presence is a growing concern due to its potential health risks, which are considered greater than those of regulated trihalomethanes. This document provides a comprehensive technical overview of BDCAN, focusing on its formation, occurrence, toxicology, and the analytical methods for its detection in potable water. It is intended to serve as a resource for the scientific community engaged in water quality research, toxicology, and public health.

Formation and Occurrence

This compound is not a naturally occurring compound. It is formed when disinfectants, primarily chlorine or chloramines, react with natural organic matter (NOM) in the presence of bromide ions in the source water.[1]

Key Precursors and Factors:

-

Disinfectant: Chlorine and chloramines are the primary reactants.

-

Natural Organic Matter (NOM): Nitrogen-containing organic compounds, such as amino acids (e.g., tryptophan, tyrosine) and humic substances, act as the organic precursors.[1]

-

Bromide Ions (Br⁻): The presence of bromide is essential for the formation of brominated DBPs. Hypochlorous acid (HOCl) from chlorination oxidizes bromide to hypobromous acid (HOBr), which is a more potent halogenating agent.

-

Water Quality Parameters: The formation of BDCAN is influenced by several factors, including:

-

pH: Formation generally decreases at higher pH values (pH > 8) due to the hydrolysis of haloacetonitriles.[1]

-

Temperature: Higher temperatures can influence reaction rates.

-

Contact Time: The duration of contact between the disinfectant and precursors affects the concentration of BDCAN.

-

The following diagram illustrates the general formation pathway of brominated haloacetonitriles like BDCAN.

Occurrence Data

This compound has been detected in treated drinking water across various studies. Its concentration can vary significantly based on source water quality and treatment practices. The following table summarizes reported occurrence levels from several studies.

| Study Location / Type | Analyte | Concentration Range (µg/L) | Median Concentration (µg/L) | Reference |

| 29 US Community Water Systems | Bromochloroacetonitrile (B24974) | 0.2 – 10.0 | - | [1] |

| 35 US Utilities Survey | Bromochloroacetonitrile | - | 0.50 – 0.70 | [1] |

| 10 Cities, Ontario, Canada | Bromochloroacetonitrile | Not Detected (<0.1) – 1.8 | - | [1] |

| Rhine Water, The Netherlands | Bromochloroacetonitrile | <0.1 – 3.0 | - | [1] |

| US Groundwater Systems (Mean) | Bromochloroacetonitrile | - | 0.73 | [2] |

| US Surface Water Systems (Mean) | Bromochloroacetonitrile | - | 1.14 | [2] |

Toxicological Profile

Haloacetonitriles (HANs) are of toxicological concern because they are reactive molecules that can induce cellular damage. The International Agency for Research on Cancer (IARC) has classified bromochloroacetonitrile in Group 3, "not classifiable as to its carcinogenicity to humans".[3]

Mechanism of Toxicity: Oxidative Stress and Nrf2 Pathway

The primary mechanism of HAN-induced toxicity involves the induction of oxidative stress.[4] HANs can deplete intracellular glutathione (B108866) (GSH), a critical antioxidant, leading to an accumulation of reactive oxygen species (ROS).[5] This redox imbalance triggers a cellular defense mechanism known as the Nrf2-ARE pathway.[4][6]

-

Normal Conditions: The transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.

-

Oxidative Stress: ROS accumulation causes Keap1 to release Nrf2.

-

Antioxidant Response: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.[7]

Persistent exposure to HANs can overwhelm this protective response, leading to cytotoxicity and DNA damage.[4]

Metabolism and Excretion

Upon ingestion, haloacetonitriles are metabolized, in part, to cyanide.[3] This process is believed to be mediated by cytochrome P450 enzymes. The released cyanide is then detoxified by the enzyme rhodanese, which converts it to the less toxic thiocyanate, subsequently excreted in the urine.[3]

Acute Toxicity Data

| Compound | Test Animal | Sex | Oral LD₅₀ (mg/kg) | Reference |

| Dichloroacetonitrile | Mouse | Male | 270 | [8] |

| Dichloroacetonitrile | Mouse | Female | 279 | [8] |

| Dichloroacetonitrile | Rat | Male | 339 | [8] |

| Dichloroacetonitrile | Rat | Female | 330 | [8] |

| Dibromoacetonitrile | Mouse | Male | 289 | [8] |

| Dibromoacetonitrile | Mouse | Female | 303 | [8] |

| Dibromoacetonitrile | Rat | Male | 245 | [8] |

| Dibromoacetonitrile | Rat | Female | 361 | [8] |

Experimental Protocols

Analysis of this compound via EPA Method 551.1

The standard method for the quantitative analysis of this compound and other haloacetonitriles in drinking water is U.S. EPA Method 551.1.[9] The method involves liquid-liquid extraction followed by gas chromatography with electron-capture detection.

Method Summary:

-

Analyte: Bromochloroacetonitrile (and other DBPs)

-

Matrix: Finished drinking water, raw source water

-

Method: Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection (GC-ECD)

-

Detection Limit: ~0.002 µg/L[3]

Detailed Methodology:

-

Sample Collection and Preservation:

-

Collect samples in 60-mL glass vials sealed with PTFE-lined silicone septa. Ensure no headspace (air bubbles) is present.

-

For the analysis of haloacetonitriles, the sample must be dechlorinated at the time of collection by adding ammonium chloride.[10]

-

Store samples at 4°C and protect from light. Samples should be extracted within 14 days of collection.

-

-

Apparatus and Materials:

-

Glassware: 60-mL sample vials, 60-mL separatory funnels, 2-mL autosampler vials. All glassware must be meticulously cleaned to avoid contamination.

-

Reagents: Methyl-tert-butyl ether (MTBE, high purity), Sodium Sulfate (anhydrous), Ammonium Chloride.

-

Instrumentation: Gas chromatograph equipped with a linearized electron capture detector (ECD) and a fused silica capillary column (e.g., DB-1 or equivalent).

-

-

Extraction Procedure:

-

Allow the sample to reach room temperature.

-

Transfer a 50-mL aliquot of the sample to a 60-mL separatory funnel.

-

Add a salting agent (e.g., sodium sulfate) to enhance extraction efficiency.

-

Add 3 mL of MTBE to the funnel.

-

Seal and shake the funnel vigorously for 1-2 minutes, ensuring proper venting.

-

Allow the layers to separate. The MTBE (top layer) contains the extracted analytes.

-

Carefully transfer the MTBE extract to a vial for analysis.

-

-

Gas Chromatography Analysis:

-

Inject approximately 2 µL of the MTBE extract into the GC-ECD system.

-

The analytes are separated based on their boiling points and interaction with the capillary column.

-

The ECD provides high sensitivity for halogenated compounds like this compound.

-

-

Quantification and Quality Control:

-

Quantification is performed using a calibration curve generated from standards of known concentrations that are processed through the same extraction procedure as the samples.

-

Quality control measures include the analysis of laboratory reagent blanks, fortified blanks, and surrogate standards to ensure the accuracy and reliability of the data.

-

Conclusion

This compound is a toxicologically relevant disinfection byproduct that warrants continued monitoring and research. Its formation is intrinsically linked to the necessary process of water disinfection and the quality of the source water, particularly the presence of organic nitrogen and bromide. Understanding its toxicological pathways, centered on oxidative stress, is crucial for assessing health risks. Standardized analytical methods, such as EPA Method 551.1, provide a robust framework for the accurate quantification of BDCAN in drinking water, enabling effective monitoring and regulatory oversight to protect public health.

References

- 1. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Bromochloroacetonitrile | C2HBrClN | CID 55004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NRF2-ARE signaling is responsive to haloacetonitrile-induced oxidative stress in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]